5-Chloroimidazo[1,2-a]pyrazin-3-amine
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Overview
Description
5-Chloroimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound with the molecular formula C6H5ClN4. It contains an imidazole ring fused to a pyrazine ring, with a chlorine atom at the 5-position and an amine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrazine with an imidazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Chloroimidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The amine group at the 3-position can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazines, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
5-Chloroimidazo[1,2-a]pyrazin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in studies to understand its biological activity and mechanism of action
Mechanism of Action
The mechanism of action of 5-Chloroimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring fused to an imidazole ring.
Imidazo[1,2-a]pyrazine: The parent compound without the chlorine substitution
Uniqueness
5-Chloroimidazo[1,2-a]pyrazin-3-amine is unique due to the presence of the chlorine atom at the 5-position, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its potential as a therapeutic agent and its versatility in organic synthesis .
Properties
Molecular Formula |
C6H5ClN4 |
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Molecular Weight |
168.58 g/mol |
IUPAC Name |
5-chloroimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C6H5ClN4/c7-4-1-9-3-6-10-2-5(8)11(4)6/h1-3H,8H2 |
InChI Key |
AHXLRJRMCCUBNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=CN=CC2=N1)Cl)N |
Origin of Product |
United States |
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